molecular formula C9H5F6NO2 B12090065 2'-Amino-2,2,2-trifluoro-6'-(trifluoromethoxy)acetophenone CAS No. 1448858-63-6

2'-Amino-2,2,2-trifluoro-6'-(trifluoromethoxy)acetophenone

Cat. No.: B12090065
CAS No.: 1448858-63-6
M. Wt: 273.13 g/mol
InChI Key: WEPKHVQSRRQTKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Amino-2,2,2-trifluoro-6’-(trifluoromethoxy)acetophenone is a fluorinated aromatic compound with significant interest in various fields of scientific research. Its unique structure, featuring both trifluoromethoxy and trifluoroacetyl groups, makes it a valuable compound for studying fluorine chemistry and its applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-trifluoromethoxyaniline with trifluoroacetic anhydride in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of high-purity 2’-Amino-2,2,2-trifluoro-6’-(trifluoromethoxy)acetophenone .

Chemical Reactions Analysis

Types of Reactions

2’-Amino-2,2,2-trifluoro-6’-(trifluoromethoxy)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Amino-2,2,2-trifluoro-6’-(trifluoromethoxy)acetophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Amino-2,2,2-trifluoro-6’-(trifluoromethoxy)acetophenone involves its interaction with specific molecular targets. The trifluoromethoxy and trifluoroacetyl groups enhance its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Amino-2,2,2-trifluoro-6’-(trifluoromethoxy)acetophenone stands out due to its unique combination of trifluoromethoxy and trifluoroacetyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1448858-63-6

Molecular Formula

C9H5F6NO2

Molecular Weight

273.13 g/mol

IUPAC Name

1-[2-amino-6-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H5F6NO2/c10-8(11,12)7(17)6-4(16)2-1-3-5(6)18-9(13,14)15/h1-3H,16H2

InChI Key

WEPKHVQSRRQTKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)C(=O)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.